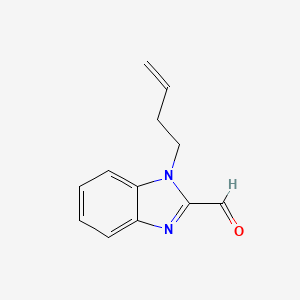
1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of the but-3-en-1-yl group and the carbaldehyde functional group in this compound makes it a unique and versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde typically involves the reaction of benzimidazole derivatives with but-3-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. Catalysts such as palladium or copper complexes can be used to facilitate the reaction under milder conditions. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve product yields.
化学反応の分析
Types of Reactions
1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The but-3-en-1-yl group can undergo substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 1-(But-3-en-1-yl)-1H-benzimidazole-2-carboxylic acid.
Reduction: 1-(But-3-en-1-yl)-1H-benzimidazole-2-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学的研究の応用
1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications in treating infections and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized benzimidazole derivatives.
作用機序
The mechanism of action of 1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It can also induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death. The compound’s ability to modulate cellular pathways makes it a promising candidate for therapeutic applications.
類似化合物との比較
1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde can be compared with other similar compounds such as:
1H-Benzimidazole-2-carbaldehyde: Lacks the but-3-en-1-yl group, making it less versatile in chemical reactions.
1-(But-3-en-1-yl)-1H-imidazole: Similar structure but lacks the benzimidazole ring, resulting in different chemical properties and biological activities.
1-(But-3-en-1-yl)-1H-indole-2-carbaldehyde: Contains an indole ring instead of a benzimidazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the benzimidazole ring, but-3-en-1-yl group, and carbaldehyde functional group, which provides a wide range of chemical and biological activities.
特性
CAS番号 |
819872-20-3 |
|---|---|
分子式 |
C12H12N2O |
分子量 |
200.24 g/mol |
IUPAC名 |
1-but-3-enylbenzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-2-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15/h2,4-7,9H,1,3,8H2 |
InChIキー |
WTFKFXSXTFVJKG-UHFFFAOYSA-N |
正規SMILES |
C=CCCN1C2=CC=CC=C2N=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


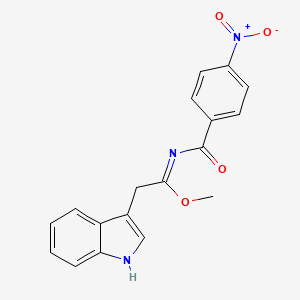
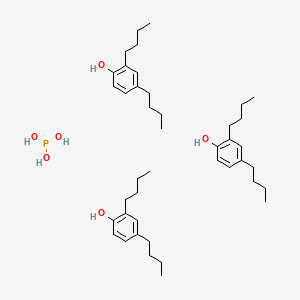
![1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B12522127.png)
![1-[9,9-Dimethyl-7-(pyren-4-yl)-9H-fluoren-2-yl]pyrene](/img/structure/B12522131.png)
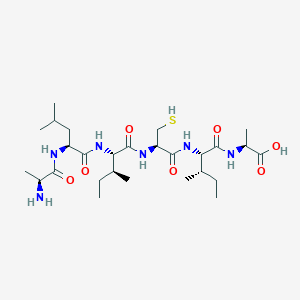
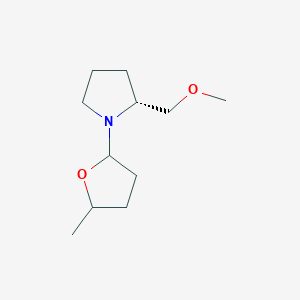

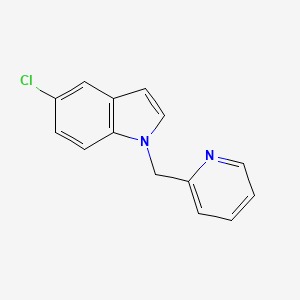
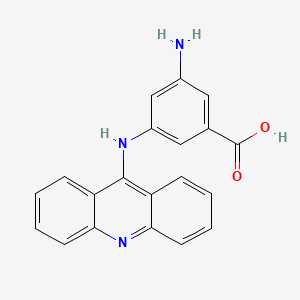
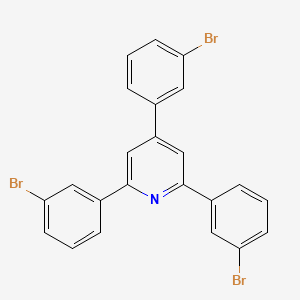
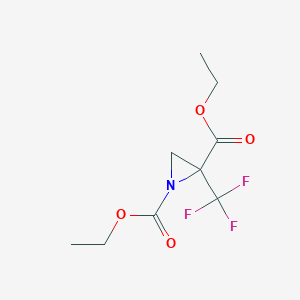
![Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro-](/img/structure/B12522177.png)
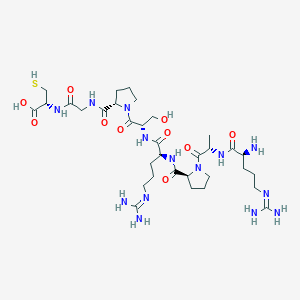
![Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]-](/img/structure/B12522186.png)
